Selectivity Window Against IDO2 and TDO2
KHK2455 demonstrates a substantially wider selectivity window against the paralog enzymes IDO2 and TDO2 compared with clinically evaluated IDO1 inhibitors. In a standardized biochemical selectivity panel, KHK2455 inhibited recombinant IDO1 with an IC50 of 14 nmol/L but exhibited no detectable inhibition of IDO2 or TDO2 enzymatic activity at concentrations up to 10,000 nmol/L, yielding a selectivity margin of >714-fold [1]. By comparison, epacadostat, while reported as IDO1-selective, shows measurable IDO2 inhibition at higher concentrations (reported IDO2 IC50 values in the sub-micromolar range in some assay formats), and linrodostat, despite its high IDO1 potency, has a narrower reported selectivity window against TDO2 (IC50 > 2,000 nM in cell-based assays) . This pronounced selectivity profile of KHK2455 reduces the risk of confounding biological effects from IDO2 or TDO2 engagement in experimental systems where tryptophan catabolism through parallel pathways may confound interpretation.
| Evidence Dimension | Selectivity ratio (IC50 IDO2 or TDO2 / IC50 IDO1) |
|---|---|
| Target Compound Data | IDO1 IC50 = 14 nM; IDO2 and TDO2 IC50 > 10,000 nM (no inhibition detected) |
| Comparator Or Baseline | Epacadostat: IDO1 IC50 ≈ 10–100 nM (assay-dependent), IDO2 IC50 reported in sub-μM range. Linrodostat: IDO1 IC50 = 1.1–1.7 nM; TDO2 IC50 > 2,000 nM (ratio ≈ 1,200–1,800) |
| Quantified Difference | KHK2455 selectivity margin > 714-fold (lower bound); epacadostat selectivity margin typically < 100-fold for IDO2; linrodostat TDO2 margin ≈ 1,200–1,800-fold but irreversible mechanism carries distinct pharmacological implications. |
| Conditions | Recombinant human IDO1, IDO2, and TDO2 enzymatic assays; KHK2455 data from Table S1 of the first-in-human phase 1 study; comparator data from published biochemical profiling studies. |
Why This Matters
For researchers studying IDO1-specific biology without confounding IDO2 or TDO2 contributions, KHK2455's >714-fold selectivity window provides a cleaner pharmacological tool than epacadostat, while its reversible, non-covalent apo-enzyme mechanism avoids the irreversible commitment of linrodostat.
- [1] Yap TA, et al. Cancer. 2025;131(13):e35939. Table S1: KHK2455 potently inhibited IDO1 with IC50 = 14 nmol/L but did not inhibit IDO2 and TDO2 activities up to 10,000 nmol/L. View Source
